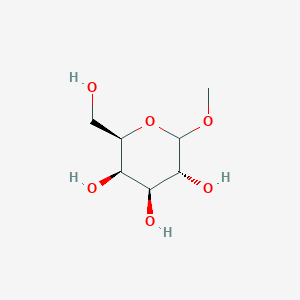

(2R,3R,4S,5R)-2-(羟甲基)-6-甲氧基四氢-2H-吡喃-3,4,5-三醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol, also known as 2,3,4,5-tetrahydroxy-6-methoxy-2H-pyran-2-methanol, is a naturally occurring polyhydroxy alcohol (polyol) found in some plant species. It is an important intermediate in the synthesis of many complex natural products and has been used in a variety of pharmaceuticals, cosmetics, and food products. The compound has attracted significant attention due to its potential applications in the synthesis of drugs, as well as its ability to act as a potent antioxidant.

科学研究应用

Antimicrobial Agent Synthesis

Methyl D-galactopyranoside has been utilized in the synthesis of various esters with potential as antimicrobial agents. These esters have shown promising results against bacteria and fungi, indicating the compound’s role in developing new antimicrobial drugs .

SARS-CoV-2 Protease Inhibition

The compound has been modified to create esters that act as inhibitors for the SARS-CoV-2 main protease enzyme. This application is particularly relevant for the development of treatments for COVID-19, as these esters can bind to the virus’s main protease and potentially inhibit its function .

Antifungal Drug Development

Molecular docking studies have revealed that Methyl D-galactopyranoside derivatives have higher binding energy with certain fungal enzymes compared to known antifungal drugs. This suggests its use in the development of novel antifungal medications .

Antiviral Research

The compound’s derivatives have shown promise in antiviral research, particularly against SARS-CoV-2, due to their ability to bind with the virus’s main protease. This could lead to the development of new antiviral therapies .

Biochemical Research

Methyl D-galactopyranoside is used in biochemical research for its inhibitory properties against specific enzymes. This makes it a valuable tool for studying enzyme mechanisms and pathways .

Pharmaceutical Industry

In the pharmaceutical industry, the compound is used as an inhibitor in the purification process of glycoproteins and other glycoconjugates. It helps in the elution of these substances from affinity chromatography columns .

Analytical Chemistry

The compound finds applications in analytical chemistry, where it is used to study the interactions between carbohydrates and other molecules. This is crucial for understanding the structure and function of complex biomolecules .

Computational Studies

Methyl D-galactopyranoside has been employed in computational studies to understand the behavior of carbohydrates at the molecular level. This includes studies of protonated sugars and their hydrated complexes .

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-TVPFVARWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472662 |

Source

|

| Record name | Methyl D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol | |

CAS RN |

93302-26-2 |

Source

|

| Record name | Methyl D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Methyl D-galactopyranoside interact with lectins?

A1: Methyl D-galactopyranoside acts as an inhibitor for certain lectins, specifically those with an affinity for galactose. It binds to the carbohydrate recognition domain (CRD) of the lectin, competing with natural ligands like galactose and potentially disrupting lectin-mediated biological processes. [, , , ]

Q2: What is the significance of Methyl D-galactopyranoside's interaction with the lactose permease of Escherichia coli?

A2: This interaction provides insights into the substrate specificity of the lactose permease. Studies have shown that the C-2, C-3, C-4, and C-6 hydroxyl groups of Methyl D-galactopyranoside are crucial for binding to the permease. This interaction is driven by hydrogen bonding and suggests that the cyclic pyranose conformation is the recognized form. []

Q3: What is the molecular formula and weight of Methyl D-galactopyranoside?

A3: The molecular formula is C7H14O6, and the molecular weight is 194.18 g/mol. []

Q4: Which spectroscopic techniques are useful for characterizing Methyl D-galactopyranoside?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to characterize Methyl D-galactopyranoside. [, , , , ]

Q5: Has Methyl D-galactopyranoside been investigated for catalytic applications?

A5: While Methyl D-galactopyranoside itself might not be catalytically active, its derivatives, particularly those with modifications at the C-3 position, have been explored as potential inhibitors for galectin-8. []

Q6: How have computational methods been applied in research involving Methyl D-galactopyranoside?

A6: Ab initio molecular dynamics (AIMD) simulations and vibrational self-consistent field (VSCF) calculations have been used to study the conformational dynamics and vibrational spectra of protonated forms of Methyl D-galactopyranoside. These methods contribute to understanding its reactivity and interactions in biological systems. []

Q7: How do structural modifications of Methyl D-galactopyranoside impact its interactions with lectins?

A7: Modifications at the C-1, C-2, C-3, C-4, and C-6 positions can significantly affect binding affinity to lectins. For instance, the presence and orientation of the C-1 substituent play a role in the binding affinity to the lactose permease. [, ]

Q8: Are there specific formulation strategies to enhance the stability or bioavailability of Methyl D-galactopyranoside?

A8: While the provided research does not delve into specific formulation strategies for Methyl D-galactopyranoside, its stability and solubility characteristics would inform such development. Common approaches like encapsulation, complexation, or the use of suitable excipients could be explored. []

Q9: Are there specific SHE (Safety, Health, and Environment) regulations concerning Methyl D-galactopyranoside?

A9: Specific SHE regulations might vary depending on the application and geographical location. Researchers should consult relevant safety data sheets and regulatory guidelines for handling and disposal. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

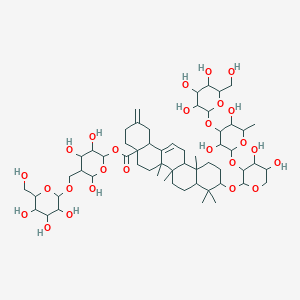

![6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid](/img/structure/B151177.png)